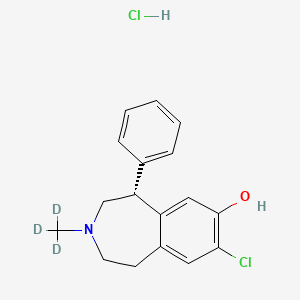

(R)-(+)-Sch 23390-d3 Hydrochloride

Description

Contextualization within Dopaminergic System Research

The dopaminergic system, with its network of receptors and signaling pathways, plays a fundamental role in regulating a wide array of physiological processes, including motor control, motivation, reward, and cognition. nih.gov Dopamine (B1211576) receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. nih.govuniupo.it The distinct localization and signaling properties of these receptor subtypes allow for the fine-tuning of neuronal activity in various brain regions.

(R)-(+)-Sch 23390, the non-deuterated parent compound, is a cornerstone in the study of the D1-like receptor system. nih.govnih.gov Its high affinity and selectivity for D1 and D5 receptors have made it an invaluable tool for elucidating the specific roles of this receptor subfamily in health and disease. nih.govrndsystems.com Researchers utilize (R)-(+)-Sch 23390 to investigate the involvement of D1-like receptors in conditions such as Parkinson's disease, schizophrenia, and addiction. nih.govnih.gov By selectively blocking these receptors, scientists can probe their contribution to neuronal signaling, behavior, and the pathophysiology of various neurological and psychiatric disorders. nih.govnih.gov

Historical Development and Significance of Sch 23390 in Neuropharmacology

The discovery of (R)-(+)-Sch 23390 marked a significant milestone in neuropharmacology as it was the first compound identified as a highly selective antagonist for the D1-like dopamine receptors. nih.govnih.govscispace.com Prior to its development, the lack of selective ligands made it challenging to differentiate the specific functions of D1-like versus D2-like receptors. The introduction of (R)-(+)-Sch 23390 provided researchers with an unprecedented ability to dissect the distinct roles of the D1-like receptor system. nih.gov

Its significance is underscored by its extensive use in a multitude of preclinical and clinical research settings. nih.govnih.gov Studies employing (R)-(+)-Sch 23390 have been instrumental in mapping the distribution of D1 receptors in the brain and in understanding their involvement in a range of behaviors and neurological conditions. nih.govresearchgate.net The compound's pharmacological profile has been thoroughly characterized, revealing its potent antagonism at D1 and D5 receptors. rndsystems.comselleckchem.com While it also exhibits affinity for some serotonin (B10506) receptors, its in-vivo effects are predominantly mediated through D1-like receptor blockade at appropriate doses. nih.govnih.gov

Rationale for Deuteration in Advanced Pharmacological and Analytical Research Tools

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategic modification in medicinal chemistry and pharmacology to enhance the properties of a compound. uniupo.itnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant "kinetic isotope effect." nih.gov This effect can slow down metabolic processes that involve the cleavage of these bonds. nih.govresearchgate.net

The primary rationales for deuterating research tools like (R)-(+)-Sch 23390 include:

Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic degradation can be reduced. nih.gov This can lead to a longer half-life and more stable plasma concentrations of the compound during in-vivo studies. researchgate.net

Enhanced Pharmacokinetic Profile: A slower metabolism can result in altered pharmacokinetic properties, such as increased exposure and reduced clearance. This can be advantageous for studies requiring sustained receptor occupancy.

Use as an Internal Standard: Deuterated compounds are widely used as internal standards in quantitative analytical techniques like mass spectrometry. acs.org Because they are chemically identical to the non-deuterated analyte but have a different mass, they can be used to accurately quantify the concentration of the parent compound in biological samples.

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, highlighting the therapeutic potential of this approach. uniupo.itnih.govresearchgate.net

Overview of the Specific Utility of (R)-(+)-Sch 23390-d3 Hydrochloride

This compound is specifically designed to leverage the benefits of deuteration for research purposes. Its primary application is as a labeled internal standard for the quantification of (R)-(+)-Sch 23390 in biological matrices during pharmacokinetic and metabolism studies. The presence of three deuterium atoms provides a distinct mass difference, allowing for precise measurement using mass spectrometry-based methods.

Furthermore, its potential for a modified metabolic profile makes it a valuable tool for in-vivo studies where a more stable and prolonged D1-like receptor blockade is desired. This can enable researchers to investigate the long-term consequences of D1-like receptor antagonism with greater precision.

Data Tables

Table 1: Pharmacological Profile of (R)-(+)-Sch 23390

| Receptor/Channel | Affinity/Activity | Value | Reference(s) |

| Dopamine D1 Receptor | Ki | 0.2 nM | rndsystems.comselleckchem.com |

| Dopamine D5 Receptor | Ki | 0.3 nM | rndsystems.comselleckchem.com |

| 5-HT2C Receptor | Ki (agonist) | 9.3 nM | selleckchem.commedchemexpress.com |

| GIRK Channels | IC50 (inhibition) | 268 nM | selleckchem.comnih.gov |

Table 2: Chemical Information for this compound

| Property | Value | Reference(s) |

| Chemical Name | (R)-(+)-7-Chloro-8-hydroxy-3-(methyl-d3)-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | pharmaffiliates.com |

| Molecular Formula | C₁₇H₁₆D₃ClNO · HCl | pharmaffiliates.com |

| Molecular Weight | 327.26 g/mol | pharmaffiliates.com |

| Application | Labeled selective dopamine D1 receptor antagonist | pharmaffiliates.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H19Cl2NO |

|---|---|

Molecular Weight |

327.3 g/mol |

IUPAC Name |

(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |

InChI |

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3; |

InChI Key |

OYCAEWMSOPMASE-QNYOVWSSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for R + Sch 23390 D3 Hydrochloride

Deuterium (B1214612) Incorporation Techniques in Benzazepine Synthesis

The introduction of deuterium into the benzazepine scaffold of (R)-(+)-Sch 23390-d3 Hydrochloride is achieved through strategic synthetic methods that ensure high isotopic enrichment and regioselectivity. The labeling is specifically targeted to the N-methyl group, a common site for metabolic activity.

Regioselective Deuteration Approaches

Regioselective deuteration ensures that the deuterium atoms are incorporated at a specific position within the molecule. In the case of this compound, the focus is on the N-methyl group. This is typically achieved late in the synthetic sequence to avoid isotopic scrambling or loss during preceding reaction steps. The primary method for this is through the use of a deuterated alkylating agent on a suitable precursor.

Precursor-Based Labeling Strategies

The most common and efficient method for the synthesis of this compound is a precursor-based labeling strategy. This approach utilizes the readily available desmethyl precursor, (R)-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, also known as SCH 24518.

The synthesis proceeds via the N-alkylation of SCH 24518. In this key step, a deuterated methylating agent is used to introduce the trideuteromethyl (-CD3) group onto the nitrogen atom of the benzazepine ring. A common and effective reagent for this transformation is iodomethane-d3 (B117434) (CD3I). The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the precursor, facilitating the nucleophilic attack on the deuterated methyl iodide. This method is analogous to the well-established procedures for synthesizing the carbon-11 (B1219553) labeled version, [11C]SCH 23390, which utilizes [11C]methyl iodide. rndsystems.commedchemexpress.comnih.govnih.gov

Reaction Scheme:

(R)-(+)-Sch 24518 + CD3I --(Base)--> (R)-(+)-Sch 23390-d3

This precursor-based approach is highly efficient and ensures that the deuterium labeling is confined to the N-methyl position, resulting in high isotopic purity.

Analytical Validation of Deuterium Enrichment and Compound Purity

Spectroscopic Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and isotopic composition of the synthesized compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of deuterium incorporation. The mass spectrum of (R)-(+)-Sch 23390-d3 would show a molecular ion peak that is three mass units higher than that of the non-deuterated compound, confirming the presence of three deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The isotopic distribution pattern can be analyzed to calculate the percentage of deuteration.

| Analytical Technique | Expected Observation for this compound |

| ¹H NMR | Absence or significant reduction of the N-methyl proton signal. |

| Mass Spectrometry | Molecular ion peak shifted by +3 m/z units compared to the non-deuterated analog. |

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are employed to determine the chemical purity of the final compound, ensuring that it is free from starting materials, reagents, and other byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. The compound is typically analyzed using a reversed-phase column with a suitable mobile phase, and detection is often performed using a UV detector. For the non-deuterated analog, purities of ≥98% are commonly reported. rndsystems.comtocris.comsigmaaldrich.comsigmaaldrich.combio-techne.comselleckchem.com Similar high purity levels are expected for the deuterated compound. A single, sharp peak in the chromatogram indicates a high degree of chemical purity.

| Chromatographic Method | Parameter | Typical Specification |

| HPLC | Purity | ≥98% |

In Vitro Pharmacological Characterization of R + Sch 23390 D3 Hydrochloride

Dopamine (B1211576) D1 and D5 Receptor Affinity and Selectivity Profiling

(R)-(+)-Sch 23390 is a potent antagonist of the dopamine D1 and D5 receptors. rndsystems.comtocris.com It displays high affinity for these receptor subtypes, which are members of the D1-like receptor family. nih.govrndsystems.comtocris.com The compound's selectivity for D1-like receptors over D2-like receptors is a key feature of its pharmacological profile. nih.gov

Radioligand Binding Assays using [3H]-labeled probes (e.g., [3H]SCH 23390) in Membrane Preparations and Cell Lines

Radioligand binding assays are a cornerstone technique for characterizing the affinity of a compound for its receptor. In the case of the D1 receptor, tritiated Sch 23390 ([3H]SCH 23390) is a commonly used radioligand due to its high affinity and specificity. nih.gov Studies using [3H]SCH 23390 in rat striatal membranes have demonstrated that the binding is saturable, reversible, and stereospecific. nih.govnih.gov

These assays typically involve incubating membrane preparations from tissues rich in D1 receptors, such as the rat striatum, or cell lines expressing these receptors (e.g., CHO cells), with [3H]SCH 23390. nih.govebi.ac.uk The amount of radioligand bound to the receptors is then measured. The affinity of the ligand for the receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating higher affinity. For [3H]SCH 23390, Kd values in the sub-nanomolar range have been reported, highlighting its very high affinity for the D1 receptor. nih.govnih.gov Specifically, a Kd of 0.53 nM was determined through Scatchard analysis in one study, while another reported an average Kd of 0.340 nM from concentration isotherms. nih.govnih.gov

The density of D1 receptors (Bmax) can also be determined from these experiments. In rat striatum, the binding capacity for [3H]SCH 23390 has been found to be around 69 pmoles/gm wet weight of tissue. nih.gov

Competition Binding Experiments Comparing Deuterated and Non-Deuterated Analogues

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be converted to an inhibition constant (Ki), which reflects the affinity of the competitor for the receptor. Based on the understanding of isotope effects in pharmacology, it is highly anticipated that the Ki values for both the deuterated and non-deuterated forms of Sch 23390 would be virtually identical. The substitution of hydrogen with deuterium (B1214612) does not typically alter the molecular shape or the electronic interactions that govern receptor binding.

Data for the non-deuterated (R)-(+)-Sch 23390 hydrochloride shows potent antagonist activity with Ki values of 0.2 nM and 0.3 nM at the D1 and D5 receptor subtypes, respectively. nih.govrndsystems.comtocris.commedchemexpress.com The compound also exhibits affinity for the 5-HT2C receptor, acting as an agonist with Ki values in the range of 6.3 - 9.3 nM. rndsystems.comtocris.com

Table 1: Receptor Binding Affinities of (R)-(+)-Sch 23390 Hydrochloride

| Receptor | Ki (nM) |

|---|---|

| Dopamine D1 | 0.2 nih.govrndsystems.comtocris.commedchemexpress.com |

| Dopamine D5 | 0.3 nih.govrndsystems.comtocris.commedchemexpress.com |

| 5-HT2C | 9.3 medchemexpress.com |

Functional Antagonism and Agonism at Dopamine D1-like Receptors

Beyond simply binding to the receptor, it is crucial to understand the functional consequences of this interaction. (R)-(+)-Sch 23390 acts as an antagonist at D1-like receptors, meaning it blocks the actions of the endogenous agonist, dopamine, and other D1 agonists. nih.gov

Adenylyl Cyclase Activity Modulation

Dopamine D1-like receptors are G-protein coupled receptors that, upon activation, stimulate the enzyme adenylyl cyclase. nih.govnih.gov This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, (R)-(+)-Sch 23390 inhibits this dopamine-stimulated adenylyl cyclase activity. nih.govnih.gov The potency of a series of Sch 23390 analogs in inhibiting dopamine-stimulated adenylyl cyclase in rat striatum was found to be in the nanomolar range. nih.gov

Interestingly, some studies have noted a discrepancy between the high affinity of Sch 23390 in binding assays and its somewhat lower potency in functional assays measuring the antagonism of dopamine-stimulated adenylyl cyclase. nih.gov The Ki values from Schild analysis of adenylyl cyclase antagonism were found to be significantly higher than those from radioligand binding, suggesting that the ligand may be labeling different states of the receptor or that the two assays are measuring interactions with different binding sites. nih.gov

Cyclic AMP Accumulation Measurements

The functional consequence of adenylyl cyclase activation is the accumulation of intracellular cAMP. Assays that measure cAMP levels are therefore a direct way to assess the functional activity of D1-like receptors. In the presence of a D1 agonist, cAMP levels rise. As a D1 antagonist, (R)-(+)-Sch 23390 would be expected to block this agonist-induced increase in cAMP accumulation. nih.gov This provides a robust measure of its functional antagonism.

Analysis of Downstream Signaling Pathway Interactions

The activation of the D1 receptor and the subsequent increase in cAMP initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). nih.govnih.gov PKA, in turn, phosphorylates various downstream targets, leading to a cellular response. As a D1 receptor antagonist, (R)-(+)-Sch 23390 would block these downstream effects.

For instance, studies have shown that the effects of D1 agonists on PKA activity are inhibited by Sch 23390. nih.gov Furthermore, Sch 23390 has been shown to decrease the expression of downstream signaling molecules such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), phosphorylated extracellular signal-regulated kinase (p-ERK), and cAMP response element-binding protein (CREB). nih.gov These findings confirm that the antagonism of (R)-(+)-Sch 23390 at the D1 receptor level translates to the modulation of key intracellular signaling pathways.

Assessment of Off-Target Receptor Interactions

While (R)-(+)-Sch 23390 is renowned for its high affinity and selectivity as a dopamine D1/D5 receptor antagonist, a comprehensive understanding of its pharmacological profile requires characterization of its interactions with other neurotransmitter systems. nih.govmedchemexpress.com These off-target activities are crucial for interpreting experimental results accurately.

Serotonin (B10506) Receptor (5-HT2, 5-HT1C) Binding and Functional Assays

(R)-(+)-Sch 23390 demonstrates significant affinity for serotonin 5-HT2 and 5-HT1C receptors in vitro. nih.govmedchemexpress.com Binding assays have determined its affinity (Ki) for the human 5-HT2C receptor to be in the range of 6.3 to 9.3 nM. medchemexpress.comtocris.com Further studies have shown that it inhibits [3H]spiperone binding to 5-HT2A receptors in rat cortical membranes with a Ki of 30 nM. nih.gov In functional assays, (R)-(+)-Sch 23390 acts as a potent and high-efficacy agonist at human 5-HT2C receptors. medchemexpress.comtocris.com Its interaction is weaker with other 5-HT receptor subtypes. nih.gov

Table 1: Binding Affinity of (R)-(+)-Sch 23390 for Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/System | Affinity Value (Ki) |

| 5-HT2C | - | Cloned human | 6.3 - 9.3 nM |

| 5-HT2A | [3H]spiperone | Rat Cortical Membranes | 30 nM |

| D1 (for comparison) | [3H]piflutixol | Rat Striatal Membranes | 1.3 nM |

| D5 (for comparison) | - | - | 0.3 nM |

Data sourced from multiple in vitro studies. nih.govmedchemexpress.comtocris.comnih.gov

G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Modulation

(R)-(+)-Sch 23390 has been identified as a direct inhibitor of G protein-coupled inwardly rectifying potassium (GIRK) channels. medchemexpress.com This inhibition occurs with an IC50 value of 268 nM. medchemexpress.comtocris.com Significantly, this modulatory effect is independent of G-protein coupled receptor activation. Studies have demonstrated that (R)-(+)-Sch 23390 can block constitutive GIRK currents in cells expressing only the channels, indicating a direct interaction with the channel protein itself. This blocking action is considered somewhat selective, as it does not appear to affect the closely related Kir2.0 family of inwardly rectifying potassium channels. The chemical structure, particularly the halide atom, is thought to be critical for this channel-blocking activity.

Table 2: Inhibitory Activity of (R)-(+)-Sch 23390 on GIRK Channels

| Channel | Measurement | Value | Characteristic |

| GIRK (Kir3) | IC50 | 268 nM | Receptor-independent inhibition |

Data from studies on native and heterologously expressed GIRK channels. medchemexpress.comtocris.com

Screening for Interactions with Other Neurotransmitter Systems (e.g., Adrenergic, Sigma-1 Receptors)

Screening against a broader panel of neurotransmitter receptors reveals a much lower affinity of (R)-(+)-Sch 23390 for other systems compared to its primary and secondary targets. It has a reported Ki value of 690 nM for the α1-adrenergic receptor in rat forebrain membranes, indicating weak interaction. nih.gov There is limited evidence of significant binding to sigma-1 receptors in the available literature. This relative lack of potent activity at adrenergic and other receptors underscores its selectivity profile, though these weaker interactions should be considered in experimental design.

Table 3: Binding Affinity of (R)-(+)-Sch 23390 for Adrenergic Receptors

| Receptor Subtype | Tissue/System | Affinity Value (Ki) |

| α1-Adrenergic | Rat Forebrain Membrane | 690 nM |

Data sourced from in vitro binding assays. nih.gov

Ex Vivo and in Vivo Preclinical Applications of R + Sch 23390 D3 Hydrochloride As a Research Tool

Neurochemical Investigations in Animal Models

The use of (R)-(+)-Sch 23390-d3 Hydrochloride has been instrumental in elucidating the role of D1-like receptors in modulating neurotransmitter systems.

Microdialysis Studies of Neurotransmitter Release

While direct microdialysis studies specifically mentioning the deuterated form are not prevalent in the reviewed literature, the non-deuterated compound, (R)-(+)-Sch 23390, is widely used to investigate the influence of D1-like receptor blockade on the release of various neurotransmitters. These studies provide a foundational understanding of the neurochemical effects that would be further specified by using the deuterated analog for mass spectrometric analysis of the dialysate. For instance, blockade of D1 receptors is a common method to study the subsequent changes in the extracellular levels of dopamine (B1211576), glutamate, and GABA in different brain regions, thereby clarifying the functional role of D1-like receptor signaling in neural circuits.

Quantitative Analysis of (R)-(+)-Sch 23390-d3 in Brain Tissues via Mass Spectrometry

The incorporation of deuterium (B1214612) atoms in this compound makes it an ideal internal standard for quantitative mass spectrometry (MS) studies. This technique, known as quantitative mass spectrometry imaging (QMSI), allows for the precise measurement of the drug's concentration in specific brain regions. osaka-u.ac.jp In this method, tissue homogenates are spiked with known concentrations of the deuterated compound to create a calibration curve. osaka-u.ac.jp This allows for the accurate quantification of the non-deuterated drug in tissue sections, correcting for matrix effects and extraction efficiency. osaka-u.ac.jp This approach is crucial for understanding the pharmacokinetic-pharmacodynamic relationship of the drug, by correlating its concentration in specific brain areas with its observed biological effects.

Receptor Occupancy and Distribution Studies in Animal Brain

The anatomical distribution of D1-like receptors and the extent to which they are occupied by (R)-(+)-Sch 23390 are critical for interpreting its pharmacological effects.

Quantitative Autoradiography using Radiolabeled Analogues

Quantitative autoradiography with radiolabeled versions of SCH 23390, such as [3H]SCH 23390 or [11C]SCH 23390, has been extensively used to map the distribution of D1-like receptors in the brains of various animal models, including rats. nih.govnih.govnih.gov These studies consistently show the highest densities of D1-like receptors in the caudate-putamen, nucleus accumbens, olfactory tubercle, and the substantia nigra pars reticulata. nih.govnih.gov Intermediate levels are found in cortical and limbic areas, while very low densities are observed in the cerebellum and brainstem. nih.gov This technique provides detailed anatomical data about the potential sites of action for D1-like receptor-selective compounds. nih.gov

| Brain Region | Receptor Density |

| Caudate-Putamen | Very High |

| Nucleus Accumbens | Very High |

| Olfactory Tubercle | Very High |

| Substantia Nigra Pars Reticulata | Very High |

| Limbic and Cortical Areas | Intermediate |

| Cerebellum | Low |

| Brainstem | Low |

Table 1: Regional Distribution of D1-like Receptors in the Rat Brain as Determined by Quantitative Autoradiography with Radiolabeled SCH 23390. nih.govnih.govnih.gov

Ex Vivo Tissue Distribution Analysis Utilizing Deuteration for Specificity

The use of this compound in ex vivo tissue distribution studies enhances the specificity of detection by mass spectrometry. Following administration of the non-deuterated compound to an animal, the deuterated analog can be used as an internal standard during the analysis of dissected brain tissues. This allows for precise quantification of the drug's concentration in various brain regions, providing a detailed map of its distribution. This is particularly important for correlating regional drug exposure with specific behavioral or neurochemical outcomes. While direct studies detailing the ex vivo distribution of the d3 variant are not explicitly covered, the principles of using deuterated standards in MS-based quantification are well-established for improving analytical accuracy. osaka-u.ac.jp

Behavioral Pharmacology in Animal Models

Studies on Locomotor Activity and Motor Control

The involvement of D1-like dopamine receptors in the regulation of movement has been extensively investigated using (R)-(+)-Sch 23390.

Suppression of Locomotor Activity: Systemic administration of (R)-(+)-Sch 23390 has been shown to dose-dependently suppress both locomotor activity and rearing behavior in rats. nih.govqueensu.ca This suggests that D1 receptors are crucial for dopamine's role in controlling these spontaneous movements. nih.gov In mice, (R)-(+)-Sch 23390 has been observed to decrease the average speed during a 5-minute test, further highlighting its impact on locomotion. tocris.com

Effects of Chronic Administration: Interestingly, chronic administration of (R)-(+)-Sch 23390 in rats led to an enhancement of spontaneous searching and locomotor activity when tested one day after the last treatment. nih.gov This effect, which diminished over a week, is thought to be a result of D1 receptor supersensitivity induced by the prolonged blockade. nih.gov

Interaction with Dopamine Agonists: (R)-(+)-Sch 23390 effectively blocks the stereotyped behaviors induced by dopamine agonists like apomorphine (B128758) and the circling behavior induced by amphetamine. nih.gov However, it shows little effect on the rotational behavior induced by the D2/D3 agonist 3-PPP in rats with 6-hydroxydopamine (6-OHDA) lesions, a model of Parkinson's disease. nih.gov

Interactive Data Table: Effects of (R)-(+)-Sch 23390 on Locomotor Activity

| Animal Model | Administration | Key Finding | Citation |

| Rats | Acute, systemic | Dose-dependent suppression of locomotor activity and rearing. | nih.govqueensu.ca |

| Mice | Acute, systemic | Decreased average speed. | tocris.com |

| Rats | Chronic, systemic | Enhanced spontaneous searching and locomotor activity after withdrawal. | nih.gov |

| Mice, Rats, Dogs | Acute, systemic | Antagonism of amphetamine- and apomorphine-induced stereotypy. | nih.gov |

Investigations into Reward, Motivation, and Reinforcement Systems

(R)-(+)-Sch 23390 has been instrumental in dissecting the role of D1-like receptors in the complex processes of reward and motivation.

Blocking Reinforcing Properties of Drugs: Studies have shown that (R)-(+)-Sch 23390 can block the rewarding effects of various drugs of abuse. For instance, it has been found to block the conditioned place preference induced by morphine, nicotine, and diazepam in rats. nih.gov

Effects on Aversive Stimuli: Beyond blocking reward, (R)-(+)-Sch 23390 also appears to abolish the motivational properties of aversive stimuli. It was shown to eliminate the conditioned place aversion induced by naloxone (B1662785), phencyclidine, and picrotoxin. nih.gov This suggests that D1 receptor blockade may induce a state of apathy or lack of motivation rather than a specific anhedonia (lack of pleasure). nih.gov

Modulation of Drug Self-Administration: In studies of cocaine self-administration in mice, pretreatment with (R)-(+)-Sch 23390 led to a dose-dependent increase in the rate of cocaine self-administration at a standard dose. jneurosci.org When a range of cocaine doses was examined, (R)-(+)-Sch 23390 produced a rightward shift in the dose-effect function, indicating a decrease in the reinforcing efficacy of cocaine. jneurosci.org

Responding for Non-Drug Reinforcers: The influence of (R)-(+)-Sch 23390 extends to non-drug rewards. It has been shown to reduce saccharin (B28170) seeking in rats after a period of abstinence, decreasing active lever pressing for a cue associated with the sweet reward. nih.gov Similarly, it decreases operant responding for food in rats. biorxiv.org

Interactive Data Table: (R)-(+)-Sch 23390 in Reward and Motivation Studies

| Behavioral Paradigm | Animal Model | Effect of (R)-(+)-Sch 23390 | Citation |

| Conditioned Place Preference | Rats | Blocked preference for morphine, nicotine, and diazepam. | nih.gov |

| Conditioned Place Aversion | Rats | Abolished aversion to naloxone, phencyclidine, and picrotoxin. | nih.gov |

| Cocaine Self-Administration | Mice | Increased self-administration rate at a standard dose; rightward shift in dose-response curve. | jneurosci.org |

| Saccharin Seeking | Rats | Reduced active lever responding for a saccharin-paired cue. | nih.gov |

| Food-Reinforced Operant Responding | Rats | Decreased responding for food pellets. | biorxiv.org |

Cognitive Function Assessment (e.g., Memory, Learning, Attention, Impulsivity) in Rodent Models

The role of D1-like receptors in cognitive processes is another area where (R)-(+)-Sch 23390 has provided significant insights. While direct studies on attention and impulsivity with this compound are less frequently the primary focus, its impact on learning and memory is well-documented.

Memory Consolidation: Blockade of dopaminergic signaling with (R)-(+)-Sch 23390 shortly after a learning task has been shown to impair memory consolidation in guinea pigs. rndsystems.com This suggests that D1 receptor activity is crucial in the period immediately following learning for the stabilization of memories.

Interaction with other Neurotransmitter Systems: The effects of D1 receptor blockade on cognitive functions can be dependent on other neurotransmitter systems. For example, the effect of D1 receptor antagonism on synaptic plasticity in the prefrontal cortex is dependent on the state of 5-HT1A serotonin (B10506) receptors. rndsystems.com

Reversal of Cognitive Deficits: In a mouse model of Alzheimer's disease, the compound L-Stepholidine was found to rescue memory deficits and synaptic plasticity through a mechanism involving the activation of the D1 receptor/PKA signaling pathway. tocris.com While this study used an agonist, it underscores the therapeutic potential of targeting the D1 receptor system for cognitive enhancement in neurodegenerative disorders.

Interactive Data Table: (R)-(+)-Sch 23390 in Cognitive Function Research

| Cognitive Domain | Animal Model | Key Finding with (R)-(+)-Sch 23390 | Citation |

| Memory Consolidation | Guinea Pigs | Impaired when administered after learning. | rndsystems.com |

| Synaptic Plasticity (related to learning) | Rat Prefrontal Cortex Slices | Effects are dependent on 5-HT1A receptor status. | rndsystems.com |

Research in Animal Models of Neurological and Psychiatric Disorders (e.g., Parkinson's Disease, Addiction, Psychosis, Epilepsy, Anxiety)

(R)-(+)-Sch 23390 has been extensively used to model and investigate the underlying pathophysiology of various neuropsychiatric disorders.

Psychosis: The pharmacological profile of (R)-(+)-Sch 23390, including its ability to induce catalepsy and inhibit stereotyped behaviors, resembles that of many antipsychotic drugs. nih.gov This has made it a valuable tool in preclinical models of psychosis, suggesting that D1 receptor antagonism is a key mechanism for antipsychotic effects. nih.govnih.gov

Parkinson's Disease: While it has limited effects on motor symptoms in the 6-OHDA rat model on its own, its use in conjunction with other agents helps to unravel the complex interactions within the basal ganglia circuitry affected in Parkinson's disease. nih.govmedchemexpress.com

Addiction: As detailed in section 4.3.2, (R)-(+)-Sch 23390 is widely used in animal models of addiction to demonstrate the critical role of D1-like receptors in the reinforcing and motivational aspects of addictive drugs. nih.govjneurosci.org

Epilepsy: Preclinical studies have shown that (R)-(+)-Sch 23390 can abolish generalized seizures induced by chemoconvulsants like pilocarpine (B147212). nih.govmedchemexpress.com This suggests that D1 receptor activation may facilitate seizure activity, and its blockade could have anticonvulsant effects. nih.gov However, in a mouse model of Alzheimer's disease (Tg2576), (R)-(+)-Sch 23390 did not significantly reduce the frequency of epileptic activities, indicating that the role of D1 receptors in epilepsy may be context-dependent. nih.gov

Anxiety: In ovariectomized rats, a model for post-menopausal anxiety, (R)-(+)-Sch 23390, both alone and in combination with a low dose of 17β-estradiol, exhibited anxiolytic-like effects in the black and white box test. nih.gov This suggests a potential role for D1 receptor antagonism in the modulation of anxiety, possibly through interactions with hormonal systems. nih.gov

Interactive Data Table: Applications of (R)-(+)-Sch 23390 in Disease Models

| Disorder Model | Animal Model | Effect of (R)-(+)-Sch 23390 | Citation |

| Psychosis | Mice, Rats, Dogs | Antagonism of stereotypy, catalepsy induction. | nih.gov |

| Addiction | Rats, Mice | Blocks drug-induced place preference and modulates self-administration. | nih.govjneurosci.org |

| Epilepsy (Chemoconvulsant-induced) | Not specified | Abolished generalized seizures. | nih.govmedchemexpress.com |

| Epilepsy (Alzheimer's Model) | Tg2576 Mice | No significant reduction in epileptic activity. | nih.gov |

| Anxiety (Post-menopausal model) | Ovariectomized Rats | Anxiolytic-like effects, alone and with 17β-estradiol. | nih.gov |

Electrophysiological Studies in Animal Brain Slices and In Vivo Preparations

(R)-(+)-Sch 23390 is a cornerstone tool in electrophysiological experiments aimed at understanding the cellular and synaptic actions of dopamine.

Modulation of Neuronal Excitability and Synaptic Plasticity

Neuronal Excitability: In rat brain slices, dopamine has been shown to depolarize striatal large aspiny neurons (cholinergic interneurons) through a D1-mediated mechanism. jneurosci.org This effect, which is blocked by (R)-(+)-Sch 23390, involves the suppression of a resting potassium conductance and the opening of a non-selective cation channel. jneurosci.org Interestingly, in some cells, the application of (R)-(+)-Sch 23390 alone can cause an outward current, suggesting a tonic level of D1 receptor activation by endogenous dopamine in the slice preparation. jneurosci.org

Synaptic Plasticity: (R)-(+)-Sch 23390 has been shown to block the induction of certain forms of synaptic plasticity. For example, in the ventral tegmental area (VTA), drug-evoked synaptic plasticity, a key cellular mechanism in the development of addiction, can be blocked by local infusion of (R)-(+)-Sch 23390. nih.gov In hippocampal slices, pretreatment with (R)-(+)-Sch 23390 can prevent methamphetamine from reducing long-term potentiation (LTP). researchgate.net Interestingly, in some preparations, (R)-(+)-Sch 23390 applied alone has been observed to increase baseline synaptic transmission. researchgate.net

Analysis of Field Potentials and Single-Unit Activity

Field Potentials: In studies measuring field excitatory postsynaptic potentials (fEPSPs) in the hippocampus, (R)-(+)-Sch 23390 has been used to investigate the role of D1-like receptors in modulating synaptic strength. As mentioned, it can prevent the effects of drugs like methamphetamine on LTP, a widely studied cellular correlate of learning and memory. researchgate.net

Single-Unit Activity: While specific details on single-unit activity are embedded within broader studies, the antagonism of dopamine-induced depolarization of individual striatal neurons by (R)-(+)-Sch 23390 is a clear example of its utility in single-cell electrophysiology. jneurosci.org These studies allow for a precise understanding of how D1 receptor blockade alters the firing properties of specific neuron types within a circuit.

Interactive Data Table: Electrophysiological Effects of (R)-(+)-Sch 23390

| Preparation | Measurement | Key Finding | Citation |

| Rat Striatal Slices | Whole-cell patch-clamp | Blocks dopamine-induced depolarization of large aspiny neurons. | jneurosci.org |

| Rat Ventral Tegmental Area (in vivo) | Not specified | Blocks the induction of drug-evoked synaptic plasticity. | nih.gov |

| Mouse Hippocampal Slices | Field Potentials (fEPSPs) | Prevents methamphetamine-induced reduction in LTP; can increase baseline synaptic transmission. | researchgate.net |

Preclinical Neuroimaging Applications

The utility of a research compound in preclinical neuroimaging, especially for Positron Emission Tomography (PET), hinges on its ability to be radiolabeled and to effectively trace specific molecular targets in the brain. The introduction of deuterium (d3) in a molecule like (R)-(+)-Sch 23390 is often intended to alter its metabolic profile, potentially offering advantages for imaging studies. However, specific research detailing these applications for the d3 variant is sparse.

Development and Evaluation of Radiotracers for Positron Emission Tomography (PET) in Animal Models

The development of a PET radiotracer is a meticulous process that involves radiosynthesis, in vitro characterization, and in vivo evaluation in animal models to assess its pharmacokinetic and pharmacodynamic properties. For a compound to be a successful PET radiotracer, it must exhibit high affinity and selectivity for its target, appropriate lipophilicity to cross the blood-brain barrier, and favorable metabolic stability to allow for clear imaging.

While the non-deuterated form, [¹¹C]SCH 23390, has been extensively evaluated as a PET tracer for dopamine D1 receptors, specific studies on the development and evaluation of a radiolabeled version of this compound in animal models are not prominently documented in the accessible scientific literature. The potential advantages of deuteration, such as reduced metabolic breakdown, which could lead to a cleaner signal and improved quantification of the target receptors, remain largely theoretical for this specific compound without dedicated empirical studies.

Application in Studies of Receptor Density and Availability in Preclinical Imaging

Preclinical PET imaging studies are instrumental in quantifying receptor density and availability in the brain, providing insights into various neurological and psychiatric disorders. These studies rely on well-characterized radiotracers to measure changes in receptor levels in response to disease progression or therapeutic intervention.

Given the lack of specific studies on radiolabeled this compound, its application in preclinical imaging to determine dopamine D1 receptor density and availability has not been reported. Research in this domain continues to utilize the established non-deuterated radioligand, [¹¹C]SCH 23390, for these purposes in animal models of conditions such as Parkinson's disease and Huntington's disease. The potential of the deuterated variant to offer a more stable and perhaps more accurate tool for these measurements is yet to be explored and validated through rigorous preclinical imaging trials.

Pharmacokinetic and Metabolic Research of R + Sch 23390 D3 Hydrochloride in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical ADME studies in animal models are essential to characterize how a compound is processed by a living organism. These studies for (R)-(+)-Sch 23390 have been conducted in various species to understand its disposition. nih.gov

In vitro metabolic stability assays are a primary tool for predicting the in vivo clearance of a compound. nih.gov These assays typically utilize liver-derived systems, such as microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) family. thermofisher.combioivt.comspringernature.com By incubating the compound with liver microsomes and monitoring its disappearance over time, researchers can calculate key parameters like intrinsic clearance and metabolic half-life. thermofisher.commercell.com

For (R)-(+)-Sch 23390, studies would involve incubating the compound with pooled liver microsomes from various preclinical species (e.g., rat, mouse, monkey) as well as human sources to assess inter-species differences. bioivt.com The primary metabolic pathways for compounds like Sch 23390 often involve Phase I reactions such as oxidation and N-demethylation, carried out by CYP enzymes. longdom.orgyoutube.com The rate of parent compound depletion allows for the classification of Sch 23390 as a low, medium, or high-clearance compound, which helps in predicting its hepatic extraction ratio in vivo. nih.gov

Table 1: Representative Data from an In Vitro Metabolic Stability Assay with Rat Liver Microsomes

| Parameter | Value | Unit | Description |

| Incubation Time | 0, 15, 30, 60 | min | Time points at which samples are analyzed. |

| Parent Compound Remaining | 100, 75, 50, 25 | % | Percentage of the initial (R)-(+)-Sch 23390 concentration. |

| Calculated Half-Life (t½) | 30 | min | Time required for 50% of the compound to be metabolized. |

| Intrinsic Clearance (Clint) | 23.1 | µL/min/mg | Volume of microsomal matrix cleared of the compound per minute per mg of microsomal protein. |

Note: The data in this table is illustrative and represents a typical outcome for a moderately metabolized compound.

In vivo pharmacokinetic studies are performed to understand the time course of a drug's concentration in the body. Following administration of (R)-(+)-Sch 23390 to rodents (like rats and mice) and non-human primates, plasma samples are collected at various time points and analyzed to determine key pharmacokinetic parameters. jneurosci.orgcam.ac.ukbiorxiv.org

Studies in rats have shown that (R)-(+)-Sch 23390 is a relatively short-acting compound. One study reported an elimination half-life of approximately 25 minutes after intraperitoneal administration in rats. medchemexpress.com Pharmacokinetic profiles in non-human primates are also critical for extrapolating potential human pharmacokinetics. These studies provide data on parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd). nih.gov

Table 2: Comparative Pharmacokinetic Parameters of (R)-(+)-Sch 23390 in Preclinical Species

| Parameter | Rat | Non-Human Primate (Monkey) | Unit |

| Tmax | ~15 | ~30 | min |

| t½ (Half-life) | ~25 | ~45-60 | min |

| Clearance (CL) | High | Moderate-High | mL/min/kg |

| Volume of Distribution (Vd) | Large | Large | L/kg |

Note: Values are approximate and can vary based on the specific study design. This table illustrates general trends observed in preclinical species.

Leveraging Deuteration for Quantitative Bioanalysis and Metabolic Stability Studies

The use of stable isotope-labeled compounds, such as (R)-(+)-Sch 23390-d3 Hydrochloride, is a powerful technique in modern drug metabolism and pharmacokinetic research. nih.gov Deuterium (B1214612) substitution involves replacing hydrogen atoms with their heavier isotope, deuterium, which can provide significant analytical and metabolic advantages. nih.gov

Deuteration can influence a compound's metabolic rate through the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov If the site of deuteration is a primary location for metabolic attack by enzymes, the breaking of this stronger bond can be slower, thus reducing the rate of metabolism. nih.govnih.gov

For (R)-(+)-Sch 23390, a major metabolic pathway is N-demethylation, where the N-methyl group is removed. nih.gov In (R)-(+)-Sch 23390-d3, the three hydrogen atoms on the N-methyl group are replaced with deuterium. This specific deuteration is expected to slow the rate of N-demethylation. A comparative in vitro study using liver microsomes would likely show a longer half-life for the deuterated compound compared to its non-deuterated counterpart, indicating improved metabolic stability. This alteration can sometimes lead to a more favorable pharmacokinetic profile in vivo. nih.gov

Table 3: Conceptual Comparison of Metabolic Stability

| Compound | Site of Deuteration | Expected Primary Metabolic Pathway | Expected Impact of KIE | Predicted In Vitro Half-Life |

| (R)-(+)-Sch 23390 | None | N-demethylation | N/A | Shorter |

| (R)-(+)-Sch 23390-d3 | N-methyl group (-CD3) | N-demethylation | Decreased rate of metabolism | Longer |

One of the most critical applications of this compound is its use as an internal standard in isotope dilution mass spectrometry (IDMS). nih.govnih.gov This is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision. nih.gov

In this method, a known quantity of the deuterated standard ((R)-(+)-Sch 23390-d3) is added to biological samples (e.g., plasma, tissue homogenates) containing the unknown quantity of the non-deuterated analyte ((R)-(+)-Sch 23390). The deuterated standard is chemically identical to the analyte and thus behaves identically during sample extraction, processing, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as any sample loss or variation in instrument response affects both compounds equally. nih.gov This technique is essential for generating the reliable concentration-time data needed for accurate pharmacokinetic modeling.

Table 4: Mass Spectrometry Parameters for Analyte and Internal Standard

| Compound | Chemical Formula | Molecular Weight (Monoisotopic) | Monitored Mass Transition (m/z) (Example) |

| (R)-(+)-Sch 23390 | C17H18ClNO | 287.11 | Q1: 288.1 -> Q3: 228.1 |

| (R)-(+)-Sch 23390-d3 | C17H15D3ClNO | 290.13 | Q1: 291.1 -> Q3: 231.1 |

Note: Q1 refers to the mass of the parent ion and Q3 refers to the mass of a characteristic fragment ion used for quantification in tandem mass spectrometry (MS/MS).

Mechanistic Insights into Dopamine D1 Receptor Pharmacology Facilitated by R + Sch 23390 D3 Hydrochloride

Allosteric Modulation of D1 Receptors

While (R)-(+)-Sch 23390 is classically defined by its competitive antagonism at the orthosteric binding site of the dopamine (B1211576) D1 receptor, research has uncovered its involvement in allosteric modulation, albeit not directly at the D1 receptor itself. unc.eduresearchgate.net Studies have revealed that (R)-(+)-Sch 23390 functions as a positive allosteric modulator of the Sigma-1 receptor (Sig1R), a chaperone protein at the endoplasmic reticulum. researchgate.netnih.gov This interaction is a D1 receptor-independent effect. nih.gov

Research has demonstrated that (R)-(+)-Sch 23390 does not compete for the primary binding site on the Sig1R but enhances the binding of other Sig1R ligands, such as (+)-pentazocine. researchgate.netnih.gov This allosteric modulation has functional consequences, including the inhibition of Glycogen Synthase Kinase 3β (GSK3β) activity. nih.gov This effect was shown to be dependent on the Sig1R, as it was absent in Sig1R knockout mice. nih.gov These findings highlight a novel pharmacological action of (R)-(+)-Sch 23390 and suggest that some of its observed effects in preclinical studies may be mediated through this D1 receptor-independent mechanism. nih.gov

Table 1: Allosteric Effects of (R)-(+)-Sch 23390 on the Sigma-1 Receptor (Sig1R)

| Property | Observation | Implication | Reference |

| Binding | Enhances the binding of the Sig1R agonist 3H-(+)-pentazocine. | Positive Allosteric Modulator (PAM) | researchgate.netnih.gov |

| Protein Interaction | Increases dissociation of Sig1R from Binding Immunoglobulin Protein (BiP). | Promotes Sig1R activation and translocation. | nih.gov |

| Downstream Signaling | Inhibits GSK3β activity in a Sig1R-dependent manner. | Functional consequence of Sig1R allosteric modulation. | nih.gov |

Ligand-Receptor Conformational Dynamics Studies

G Protein-Coupled Receptors (GPCRs), including the dopamine D1 receptor, are highly dynamic proteins that adopt multiple conformational states to carry out their signaling functions. Antagonists like (R)-(+)-Sch 23390 are understood to stabilize an inactive conformation of the receptor, thereby preventing its activation by agonists.

Cryo-electron microscopy studies have provided detailed insights into the structural basis of (R)-(+)-Sch 23390's antagonist activity. The activation of the D1 receptor by agonists involves a crucial inward movement of the cytoplasmic end of transmembrane helix 5 (TM5). nih.gov Structural analysis reveals that the substitution of a hydroxyl group (present in some agonists) with a larger chloride atom in (R)-(+)-Sch 23390 is critical to its mechanism. nih.gov This chloride atom creates a steric hindrance that restricts the inward motion of TM5. By preventing this specific conformational change, (R)-(+)-Sch 23390 effectively locks the receptor in an inactive state, leading to a complete loss of potency in coupling to both G protein and β-arrestin signaling pathways. nih.gov This provides a clear structural explanation for its powerful antagonist properties.

Receptor Dimerization and Oligomerization Investigations (e.g., D1-D3 Receptor Heteromers)

There is substantial evidence that GPCRs can form dimers or larger oligomers, which can possess unique pharmacological and functional properties compared to their monomeric counterparts. (R)-(+)-Sch 23390 has been a key tool in investigating these interactions, particularly the formation of D1-D3 receptor heteromers. nih.gov

Studies using radioligand binding in cells co-expressing D1 and D3 receptors have demonstrated the existence of a direct intermolecular interaction. nih.gov Specifically, in competition experiments using [³H]SCH 23390 to label D1 receptors, the presence of a D3 receptor agonist was found to allosterically enhance the binding affinity of a D1 receptor agonist. nih.gov This synergistic intramembrane receptor-receptor interaction serves as a biochemical fingerprint for the D1-D3 heteromer. nih.gov

This heteromerization has significant functional implications. In animal models, the co-administration of D1 and D3 receptor agonists produces a synergistic increase in locomotor activity, which is not seen with either agonist alone. nih.gov The use of (R)-(+)-Sch 23390 was critical in these studies to confirm that the observed effects were dependent on the D1 receptor component of the heteromer. nih.gov

Table 2: Research Findings on D1-D3 Receptor Heteromer Interactions Using (R)-(+)-Sch 23390

| Experimental Setup | Key Finding | Conclusion | Reference |

| Radioligand Binding Assay | In cells with D1-D3 heteromers, the D3 agonist R(+)-7-OH-DPAT increased the binding affinity of the D1 agonist SKF 81297 for the D1 receptor (labeled with [³H]SCH 23390). | D1 and D3 receptors form heteromers with synergistic, allosteric interactions. | nih.gov |

| Behavioral Pharmacology | The locomotor activation induced by a D1 agonist (SKF 81297) was blocked by (R)-(+)-Sch 23390, confirming D1 receptor mediation. | (R)-(+)-Sch 23390 is an effective tool to dissect the contribution of the D1 protomer within a heteromer context. | nih.gov |

| Signaling Pathway Analysis | Co-activation of the D1-D3 heteromer leads to G protein-independent signaling, an effect blocked by (R)-(+)-Sch 23390. | D1-D3 heteromerization can induce biased signaling. | nih.gov |

G Protein-Coupled Receptor (GPCR) Signaling Bias Analyses

The concept of GPCR signaling bias, or functional selectivity, describes the ability of a ligand to preferentially activate one downstream signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). (R)-(+)-Sch 23390, as a potent antagonist, serves as a crucial reference compound in these analyses.

It is considered a non-biased antagonist, as it demonstrates no efficacy in promoting either G protein activation or β-arrestin recruitment. nih.gov Its ability to completely block receptor activity makes it an ideal tool to probe the signaling pathways engaged by other ligands. For instance, studies on D1-D3 receptor heteromers have shown that co-stimulation with D1 and D3 agonists can induce a switch from canonical G protein-dependent signaling to a G protein-independent, β-arrestin-dependent pathway. nih.gov The fact that (R)-(+)-Sch 23390 can block this functional output confirms that it is mediated through the D1 receptor protomer within the heteromeric complex. nih.gov

Structural studies further illuminate the role of ligand-receptor interactions in biased signaling. The distance between a ligand and specific residues in TM5 of the D1 receptor is important for determining signaling efficiency and bias. nih.gov As an antagonist, (R)-(+)-Sch 23390's interaction with the receptor prevents the conformational changes necessary for any downstream signaling, thus representing a state of zero functional selectivity against which the bias of agonists can be quantitatively measured. nih.gov

Contribution to Neurobiological Mechanism Elucidation and Disease Modeling

Elucidation of Dopaminergic Pathways in Neurological Disorders (e.g., Parkinson's Disease, L-DOPA-induced Dyskinesia) in Animal Models

(R)-(+)-Sch 23390 has been instrumental in studying neurological disorders where the dopamine (B1211576) system is implicated, such as Parkinson's disease. nih.govnih.gov In animal models of Parkinson's, dopamine depletion leads to significant motor deficits and complex changes in dopamine receptor sensitivity. nih.govyoutube.com A major challenge in treating Parkinson's disease with L-DOPA is the development of L-DOPA-induced dyskinesia (LID), which are abnormal involuntary movements. nih.govnih.gov

Research using animal models has shown that the dopamine D3 receptor (D3R) is upregulated in a state of LID and that this upregulation occurs primarily in D1 receptor-bearing cells in the striatum. nih.gov Studies have demonstrated that the induction of D3R by L-DOPA can be significantly prevented by the D1 receptor antagonist, SCH 23390. mdpi.com This finding suggests a critical interaction between D1 and D3 receptors in the molecular changes that lead to dyskinesia. In 6-OHDA-lesioned rat models, which mimic the dopamine depletion of Parkinson's, SCH 23390's ability to antagonize D2 receptor-mediated effects was found to be dependent on the presence of functional catecholamine neurons, highlighting the intricate network effects of D1 receptor blockade. nih.gov Furthermore, studies in hemiparkinsonian rats show that the severity of LID correlates with distinct changes in D3R signaling, which are not reversed by L-DOPA treatment in animals with severe dyskinesia, unlike those with mild LID. mdpi.com These studies, utilizing SCH 23390, help clarify the complex plasticity of dopamine receptors following dopamine depletion and chronic L-DOPA therapy, pointing towards the D1 receptor as a key node in the pathway leading to treatment-related complications. nih.govmdpi.comresearchgate.net

Investigation of Reward Circuitry and Its Dysregulation in Addiction Models

The mesolimbic dopamine pathway is central to reward, motivation, and addiction. mdpi.comnih.gov (R)-(+)-Sch 23390 has been a cornerstone in exploring the specific role of D1 receptors in these processes. In animal models, particularly the conditioned place preference paradigm, SCH 23390 is used to understand the motivational properties of both rewarding and aversive drugs. Research has shown that administering SCH 23390 can block the place preference induced by drugs like morphine, nicotine, and diazepam. nih.gov Intriguingly, it also abolishes the place aversion caused by aversive compounds such as naloxone (B1662785) and phencyclidine. nih.gov This suggests that D1 receptor blockade does not simply cause anhedonia (a lack of pleasure) but may induce a more general state of apathy or lack of motivation, affecting the processing of both positive and negative reinforcers. nih.gov

Further studies using brain stimulation reward (BSR) models have provided more insight. In rats, the rewarding effects of cocaine are demonstrated by an enhancement of BSR. Blockade of D3 receptors has been shown to attenuate both the rewarding effects of cocaine and cocaine-seeking behavior, suggesting D3 receptors are a potential target for addiction therapies. nih.gov Given the close interaction between D1 and D3 receptors, research with SCH 23390 helps to isolate the D1 component of this circuitry. mdpi.com For instance, systemic injections of SCH 23390 have been found to block responding during cue-induced reinstatement of food-seeking behaviors, indicating a critical role for D1 receptors in how environmental cues trigger reward-seeking actions. tocris.com

Research on Cognitive Deficits and Their Dopaminergic Basis in Animal Models

Dopamine, particularly through D1 receptors in the prefrontal cortex, plays a pivotal role in regulating cognitive functions such as working memory, attention, and behavioral flexibility. mdpi.commpg.de (R)-(+)-Sch 23390 has been widely used to create temporary, reversible cognitive deficits in animal models, allowing researchers to study the dopaminergic underpinnings of these processes. Studies have shown that both insufficient and excessive dopamine levels can impair cognitive performance, following an "inverted-U" functional curve. mdpi.com

In rats, SCH 23390 produces a dose-related reduction in responding for food rewards in operant conditioning tasks and disrupts performance in avoidance tasks. nih.gov This demonstrates the importance of D1 receptor signaling in maintaining motivated, goal-directed behavior. In studies on memory, SCH 23390 has been used to probe the process of reconsolidation—the stabilization of a memory after it has been recalled. In day-old chicks trained on a passive avoidance task, administering SCH 23390 before a memory reminder trial caused significant memory deficits, indicating that D1 receptors play an important role in the reconsolidation process that makes recalled memories stable again. nih.gov These findings, derived from targeted D1 receptor blockade, are crucial for understanding the neurobiology of cognitive deficits seen in neuropsychiatric disorders like schizophrenia and ADHD. mpg.de

Role in Understanding Neurodevelopmental Processes and Seizure Mechanisms

The dopamine system is implicated in neurodevelopmental processes and the pathophysiology of seizures. nih.gov (R)-(+)-Sch 23390 has provided key evidence for the role of D1-like receptors in seizure activity. In vivo pharmacological studies have shown that SCH 23390 can abolish generalized seizures induced by chemical convulsants like pilocarpine (B147212) and soman (B1219632) in animal models. nih.govnih.gov The majority of these studies infer that activation of D1 receptors facilitates seizure activity, while D2 receptor activation may be inhibitory. nih.govnih.gov This makes D1 antagonists like SCH 23390 valuable tools for investigating potential anti-convulsant therapies. nih.gov

However, the role of dopamine receptors in seizure activity associated with specific diseases can be complex. For example, in the Tg2576 mouse model of Alzheimer's disease, which exhibits epileptic activities, treatment with SCH 23390 did not reduce the frequency of these activities. nih.gov This suggests that on a systemic level, D1 receptors may not be the primary driver of epilepsy in this specific model of amyloidosis, highlighting the importance of context-specific research. nih.gov In the context of neurodevelopment, studies in mouse models of certain autistic-like behaviors have shown that SCH 23390 can rescue symptoms like hyperactivity and social impairment, pointing to a potential role for D1 receptor dysregulation in some neurodevelopmental disorders. researchgate.net

Methodological Considerations and Advanced Research Techniques Employing R + Sch 23390 D3 Hydrochloride

Quantitative Mass Spectrometry-Based Assays Utilizing Deuterated Internal Standards

The gold standard for quantifying small molecules like Sch 23390 in complex biological matrices (e.g., plasma, brain tissue) is mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS). scielo.brnih.gov In these assays, a known quantity of a stable isotope-labeled version of the analyte, such as (R)-(+)-Sch 23390-d3 Hydrochloride, is added to every sample at the beginning of the workflow. This "internal standard" experiences the same potential losses during extraction, and the same variations in ionization efficiency in the mass spectrometer, as the non-labeled analyte of interest. rsc.org By measuring the ratio of the analyte to the internal standard, researchers can achieve highly accurate and precise quantification, a process that would be unreliable otherwise. nih.gov

Developing a robust LC-MS/MS method is the first step for any quantitative study. This involves optimizing both the chromatographic separation and the mass spectrometric detection. This compound is indispensable in the validation of such methods for its parent compound.

The process involves several key stages:

Chromatographic Separation: A reversed-phase column, such as a C18 or a biphenyl (B1667301) column, is typically chosen to separate Sch 23390 from other matrix components. youtube.com A gradient elution with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous component with a modifier (like formic acid) is optimized to achieve a sharp, symmetrical peak shape with a short run time. scielo.br

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity. nih.gov Specific precursor-to-product ion transitions are identified for both the analyte (Sch 23390) and the internal standard ((R)-(+)-Sch 23390-d3). The three additional deuterium (B1214612) atoms in the internal standard result in a 3-Dalton mass shift, allowing the instrument to distinguish between the two compounds.

The table below outlines hypothetical, yet representative, parameters for an LC-MS/MS method for Sch 23390, illustrating the distinct mass transitions monitored for the analyte and its deuterated internal standard.

| Parameter | (R)-(+)-Sch 23390 (Analyte) | (R)-(+)-Sch 23390-d3 (Internal Standard) |

| Precursor Ion (m/z) | 284.1 | 287.1 |

| Product Ion (m/z) | 190.1 | 190.1 |

| Collision Energy (eV) | 25 | 25 |

| Expected Retention Time (min) | 3.5 | 3.5 |

This table presents typical values for method development. Actual values must be empirically determined for each specific instrument and chromatographic setup.

Method validation would further establish linearity, accuracy, precision, and the lower limit of quantification (LLOQ), with the deuterated internal standard ensuring the reliability of these metrics. researchgate.net

Integration with Optogenetic and Chemogenetic Approaches in Neuroscience Research

Optogenetics and chemogenetics are revolutionary techniques that allow researchers to control the activity of specific populations of neurons with light or designer drugs, respectively. nih.govaddgene.org These tools are used to dissect the neural circuits underlying behavior and disease. When studying the dopamine (B1211576) system, a researcher might use optogenetics to activate dopamine-releasing neurons while simultaneously administering Sch 23390 to block D1 receptors. nih.gov

In such an experiment, it is crucial to confirm the target engagement and local concentration of Sch 23390 in the brain region of interest. This is where LC-MS/MS with this compound as an internal standard becomes vital. After the behavioral experiment, brain tissue can be collected and analyzed to precisely quantify the amount of Sch 23390 present, correlating the drug concentration directly with the observed behavioral or physiological effects. nih.gov This quantitative data adds a critical layer of rigor, ensuring that the observed effects are directly attributable to the intended D1 receptor blockade and not to insufficient or inconsistent drug delivery.

High-Throughput Screening Methodologies Leveraging Deuterated Probes

High-throughput screening (HTS) is used to test thousands of compounds for their ability to interact with a biological target, such as the D1 dopamine receptor. In these screens, Sch 23390 is often used as a reference compound or a competitive antagonist in radioligand binding assays. guidetopharmacology.org

After an initial screen identifies potential "hits," a secondary validation is required to confirm activity and determine potency. LC-MS/MS methods are increasingly used for this secondary screening and for hit-to-lead optimization due to their speed and specificity. By using this compound as an internal standard, researchers can rapidly and accurately quantify the concentration of test compounds or the displacement of a probe in cell-based or biochemical assays. This quantitative approach helps to eliminate false positives and provides reliable data for structure-activity relationship (SAR) studies.

Advanced Microscopy Techniques for Receptor Localization and Dynamics

Advanced imaging techniques like Positron Emission Tomography (PET) and autoradiography are used to visualize the distribution and density of receptors in the brain. nih.gov For the D1 receptor, radiolabeled versions of Sch 23390, such as [¹¹C]Sch 23390 or [⁷⁶Br]SCH, are employed. nih.govnih.goviaea.org These studies provide stunning visual maps of receptor localization. nih.govresearchgate.net

However, a complete understanding requires correlating the imaging signal with the actual concentration of the tracer in both plasma and tissue. Pharmacokinetic modeling of PET data relies on accurate measurements of the radioligand concentration in the blood over time. nih.govuantwerpen.be While the PET scanner measures total radioactivity, LC-MS/MS can be used to measure the concentration of the parent, unmetabolized tracer. By spiking plasma samples with this compound, researchers can perform a robust quantitative analysis of the non-radiolabeled Sch 23390 that was co-injected or is present as a metabolite. This provides essential data for the kinetic models used to calculate key parameters like receptor binding potential (BP_ND), which is a measure of receptor density. uantwerpen.be This integration of imaging with precise quantitative analysis, facilitated by the deuterated standard, provides a more complete and accurate picture of receptor dynamics in vivo.

Q & A

Basic: How can researchers confirm the structural integrity and deuteration level of (R)-(+)-Sch 23390-d3 Hydrochloride?

Methodological Answer:

Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and F NMR) and high-resolution mass spectrometry (HRMS) to confirm the molecular framework and isotopic labeling. Deuteration efficiency is quantified using mass spectrometry (MS) to measure the mass shift (+3 Da) and isotopic distribution patterns. For example, H NMR can detect deuterium incorporation in specific positions, while liquid chromatography-mass spectrometry (LC-MS) with deuterated reference standards ensures purity and isotopic fidelity .

Basic: What validated analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma or tissue homogenates. A validated protocol includes:

- Sample preparation: Protein precipitation with acetonitrile or solid-phase extraction (SPE) using C18 columns.

- Chromatography: Reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile.

- Detection: Multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 328 → 165 for Sch 23390-d3). Internal standards (e.g., isotopically labeled analogs) correct for matrix effects .

Advanced: How does deuteration of Sch 23390 Hydrochloride affect its pharmacokinetic (PK) profile compared to the non-deuterated form?

Methodological Answer:

Deuteration can alter metabolic stability due to the kinetic isotope effect (KIE), which slows cytochrome P450-mediated oxidation. To evaluate this:

- Conduct in vitro metabolic assays using liver microsomes to compare intrinsic clearance rates.

- Perform in vivo PK studies in rodent models, measuring plasma half-life (), area under the curve (AUC), and volume of distribution (). For example, deuterated compounds may exhibit prolonged due to reduced first-pass metabolism .

Advanced: What experimental strategies resolve contradictory binding affinity data for this compound in dopamine D1-like receptor studies?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., buffer pH, temperature) or receptor isoforms. To address this:

- Standardize radioligand binding assays: Use uniform buffer systems (e.g., Tris-HCl at pH 7.4) and validate receptor sources (e.g., transfected HEK293 cells vs. native brain tissue).

- Control for nonspecific binding: Include excess cold ligand (e.g., 10 µM SCH 23390) and validate with orthogonal techniques like fluorescence polarization .

Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Follow ICH Q1A(R2) guidelines for forced degradation studies:

- Acid/Base Hydrolysis: Incubate at 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze degradation products via LC-MS.

- Oxidative Stress: Expose to 3% HO at room temperature.

- Thermal Stability: Store solid and solution forms at 40°C/75% RH and -20°C for 1–3 months. Quantify degradation using validated stability-indicating HPLC methods .

Advanced: What are the key challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:

Challenges include maintaining chiral integrity during deuterium incorporation and avoiding racemization. Solutions involve:

- Asymmetric synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., ketoreductases) to preserve the (R)-configuration.

- Purification: Employ chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), to separate enantiomers. Validate purity via polarimetry and circular dichroism (CD) spectroscopy .

Advanced: How can researchers assess the impact of deuterium substitution on the compound’s solubility and formulation compatibility?

Methodological Answer:

Compare solubility profiles using shake-flask methods in aqueous buffers (pH 1–7.4) and organic solvents. For formulation studies:

- Excipient screening: Test compatibility with common stabilizers (e.g., cyclodextrins for aqueous solubility) using differential scanning calorimetry (DSC) to detect interactions.

- Accelerated stability testing: Monitor aggregation or precipitation in prototype formulations (e.g., lyophilized powders) under stress conditions .

Advanced: What computational approaches predict the deuterium isotope effect on this compound’s receptor binding dynamics?

Methodological Answer:

Molecular dynamics (MD) simulations using software like AMBER or GROMACS can model deuterium’s impact on hydrogen bonding and conformational flexibility. Key steps:

- Parameterize deuterium in force fields (e.g., CHARMM36).

- Simulate ligand-receptor binding free energy () with and without deuteration. Validate predictions with isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.